Scientific Field: Chemical Engineering and Processing
Application Summary: Diallyl oxalate (DAOx) is used in the recovery of uranium from seawater.
Methods of Application: The fabric is immersed in pure liquid DAOx or in a surfactant stabilized dispersion of DAOx in water, and then exposed to radiation.
Results: The fabrics were tested by rotating them for 7 days in a rotary agitator with actual seawater spiked with 0.2 or 1.0 mg·L−1 uranium.
Scientific Field: Organic Chemistry
Application Summary: Diallyl oxalate is used in the synthesis of monoalkyl oxalates, which are important building blocks for the synthesis of a variety of significant classes of compounds.
Methods of Application: The synthesis of monoalkyl oxalates is carried out in aqueous media by applying the highly efficient selective monohydrolysis reactions of symmetric diesters.
Diallyl oxalate is an organic compound with the molecular formula . It is classified as a diallyl ester of oxalic acid and is typically represented by the structure where two allyl groups are attached to an oxalate moiety. This compound appears as a colorless liquid and is known for its distinctive chemical properties, including its reactivity and ability to undergo polymerization. Diallyl oxalate has garnered attention in various fields due to its potential applications in organic synthesis and materials science.
Diallyl oxalate is considered a toxic compound. Studies have shown it to be irritating to the skin, eyes, and respiratory system [].
Diallyl oxalate can be synthesized through various methods:
Diallyl oxalate finds utility in several areas:
Interaction studies involving diallyl oxalate primarily focus on its reactivity with other radicals and compounds. For example, research has shown that it interacts significantly with allyl radicals during thermal decomposition processes, leading to various byproducts and influencing polymer formation . Understanding these interactions helps in optimizing its applications in polymer chemistry and materials science.
Diallyl oxalate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Unique Features |
---|---|---|
Diallyl phthalate | Diallyl ester of phthalic acid | Used mainly in plasticizers; less reactive than diallyl oxalate. |
Diallyl carbonate | Diallyl ester of carbonic acid | More stable; used in coatings; lower reactivity compared to diallyl oxalate. |
Diallyl maleate | Diallyl ester of maleic acid | Exhibits different polymerization behavior; often used in cross-linking agents. |
Diallyl succinate | Diallyl ester of succinic acid | Similar reactivity but different applications in biodegradable plastics. |
Diallyl oxalate's unique combination of reactivity, ability to form polymers, and specific applications in organic synthesis distinguish it from these similar compounds. Its thermal stability and interaction with radicals further enhance its significance in chemical research and industrial applications.